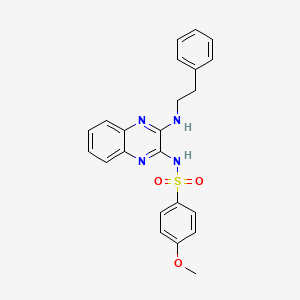

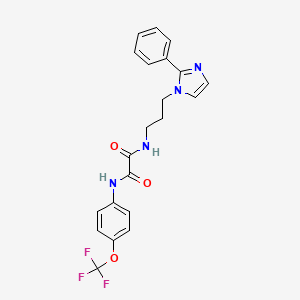

4-methoxy-N-(3-(phenethylamino)quinoxalin-2-yl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

- Quinoxaline Moiety : The core structure of MQB contains a quinoxaline ring, which is a nitrogen-containing heterocyclic compound. Quinoxalines have diverse pharmaceutical and industrial applications . MQB is a derivative of quinoxaline, modified with a phenethylamino group and a methoxy group.

Synthesis Analysis

The synthesis of MQB involves several steps, likely starting from commercially available precursors. Green chemistry principles may be employed to minimize environmental impact . Detailed synthetic routes and reaction conditions would require further investigation from relevant literature.

科学的研究の応用

Photodynamic Therapy Applications

A study highlighted the synthesis and characterization of new zinc phthalocyanine derivatives, substituted with benzenesulfonamide groups containing Schiff base, showing potential as Type II photosensitizers for cancer treatment in photodynamic therapy. These compounds demonstrated significant fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, indicating their suitability for photodynamic applications (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer and Radioprotective Agents

Another research effort focused on the utility of benzenesulfonamide derivatives in the synthesis of novel quinolines with potential anticancer and radioprotective activities. The study reported that certain synthesized compounds showed interesting cytotoxic activity compared with standard drugs, and one compound exhibited in vivo radioprotective activity against γ-irradiation in mice (Ghorab, Ragab, Noaman, Heiba, & El-Hossary, 2008).

Sensing Applications

Research on a multianalytes sensing probe based on an organic molecule, capable of detecting moisture, phosgene, and divalent and trivalent ions, has been reported. The sensing mechanism utilizes fluorescence emission changes due to environmental factors, indicating the potential for environmental monitoring and safety applications (Kaushik et al., 2021).

Antimicrobial Agents

A facile and efficient method for synthesizing quinoxaline sulfonamides showed promising antibacterial activities against Staphylococcus spp. and Escherichia coli. This research suggests the potential of these compounds in developing new antimicrobial agents (Alavi, Mosslemin, Mohebat, & Massah, 2017).

Inhibitors for Enzyme Activity

Studies on N-substituted benzenesulfonamides have explored their role as carbonic anhydrase inhibitors, providing insights into their inhibition mechanisms and potential therapeutic applications in conditions where modulation of enzyme activity is beneficial (Di Fiore, Maresca, Alterio, Supuran, & De Simone, 2011).

作用機序

Target of Action

Similar compounds, such as quinoxaline sulfonamides, have been reported to exhibit antibacterial activity .

Mode of Action

It is synthesized from 2-(4-methoxyphenyl)-quinoxaline via a two-step process involving chlorosulfonation and subsequent reaction with different aromatic amines .

Biochemical Pathways

Quinoxaline derivatives are known to exhibit various pharmacological and biological activities, such as antiviral, antibacterial, antifungal, anticancer, and antimalarial effects .

Result of Action

特性

IUPAC Name |

4-methoxy-N-[3-(2-phenylethylamino)quinoxalin-2-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O3S/c1-30-18-11-13-19(14-12-18)31(28,29)27-23-22(24-16-15-17-7-3-2-4-8-17)25-20-9-5-6-10-21(20)26-23/h2-14H,15-16H2,1H3,(H,24,25)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWPQRSYCGZPZJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Prop-2-enyl 1,3,7-trimethyl-2,4-dioxo-5-thiophen-2-yl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2916407.png)

![N-[(4-Ethylsulfanylphenyl)methyl]prop-2-enamide](/img/structure/B2916410.png)

![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(phenyl)methanone](/img/structure/B2916413.png)

![1-Benzhydryl-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2916415.png)

![1-[4-[(3As,6aS)-spiro[2,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-3,4'-oxane]-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2916420.png)